methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the chloro and fluoro substituents on the phenyl ring.
Ethenylation: Adding the ethenyl group through a reaction such as the Heck reaction.
Esterification: Forming the carboxylate ester group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group.
Reduction: Reduction reactions could target the nitro group if present.
Substitution: Halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate could have several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigating its effects on various biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar compounds might include other oxazole derivatives with different substituents. The uniqueness of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate could lie in its specific substituent pattern, which might confer unique biological activity or chemical reactivity.
List of Similar Compounds
- 3-(2-chlorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate
- 3-(2-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate
- 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxamide
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-12-6-8-13(9-7-12)23-11-10-16-18(20(25)26-2)19(24-27-16)17-14(21)4-3-5-15(17)22/h3-11,23H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGIVFUPTQJBIJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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